molecular formula C20H30BrNO3 B8006943 Ipratropium bromide CAS No. 60251-88-9

Ipratropium bromide

Cat. No.: B8006943
CAS No.: 60251-88-9
M. Wt: 412.4 g/mol
InChI Key: LHLMOSXCXGLMMN-CLTUNHJMSA-M
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Description

Ipratropium bromide is a quaternary ammonium compound that acts as an anticholinergic agent. It is commonly used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The compound is administered via inhalation, nasal spray, or nebulizer to help open up the airways and alleviate symptoms like bronchospasm and rhinorrhea .

Mechanism of Action

Target of Action

Ipratropium bromide primarily targets the muscarinic acetylcholine receptor . This receptor plays a crucial role in the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation.

Mode of Action

This compound acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This inhibition leads to a decrease in parasympathetic activity in the airways .

Biochemical Pathways

The action of this compound leads to a reduction in cholinergic influence on the bronchial musculature . It blocks muscarinic acetylcholine receptors, promoting the degradation of cyclic guanosine monophosphate (cGMP), resulting in a decreased intracellular concentration of cGMP .

Pharmacokinetics

This compound is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . Protein binding of Ipratropium is very low, with only 0-9% of the administered dose being bound . It is metabolized in the gastrointestinal tract by the activity of cytochrome P-450 isoenzymes . About 30% of an oral dose of this compound is absorbed, and a lesser fraction when the drug is given by inhalation .

Result of Action

The primary result of this compound’s action is bronchodilation . By relaxing the bronchial airways, it reverses the narrowing that accounts for wheezy breathing, chest tightness, cough, and abnormal gas exchange . This makes it effective in treating symptoms of chronic obstructive pulmonary disease and asthma .

Action Environment

The action of this compound is influenced by its method of administration. When administered through inhalation, it can produce a local effect without significant systemic absorption . This allows it to directly target the airways, increasing its efficacy in treating respiratory conditions.

Biochemical Analysis

Biochemical Properties

Ipratropium bromide is a quaternary ammonium derivative of atropine . It acts as an anticholinergic agent, meaning it blocks the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By blocking acetylcholine, this compound inhibits vagally-mediated reflexes .

Cellular Effects

This compound’s primary effect on cells is its ability to cause smooth muscles to relax . This is particularly relevant in the lungs, where it opens up the medium and large airways . This relaxation of the smooth muscles helps to alleviate symptoms of chronic obstructive pulmonary disease and asthma .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on acetylcholine. It is a short-acting muscarinic antagonist, which means it blocks the muscarinic acetylcholine receptors, preventing acetylcholine from binding to these receptors and exerting its effects . This leads to relaxation of smooth muscles, particularly in the airways .

Temporal Effects in Laboratory Settings

The onset of action for this compound is typically within 15 to 30 minutes, and its effects last for three to five hours . This indicates that the drug has a relatively quick onset and a moderate duration of action.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that the drug is used in the management of symptoms related to bronchospasm in chronic obstructive pulmonary disease in veterinary medicine .

Metabolic Pathways

This compound is partially metabolized to ester hydrolysis products, tropic acid, and tropane . These metabolites appear to be inactive based on in vitro receptor affinity studies using rat brain tissue homogenates .

Transport and Distribution

This compound is poorly absorbed into the systemic circulation following oral administration . It is commonly administered through inhalation, which allows it to produce a local effect in the lungs without significant systemic absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ipratropium bromide involves several key steps. One common method starts with ethyl phenylacetate as the starting material. This compound undergoes a reaction with isopropyl tropanol to form phenylacetate isopropyl tropeine. Subsequent steps include substitution, reduction, and addition reactions to yield this compound .

Another method involves acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent. The resulting product is then reacted with isopropyl tropine mesylate, followed by hydrolysis with an inorganic acid. The final step involves bromomethylation with methyl bromide to produce this compound .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. High-performance liquid chromatography (HPLC) is often used for the quality control and validation of the final product .

Chemical Reactions Analysis

Types of Reactions

Ipratropium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during its synthesis.

    Hydrolysis: The ester functional group in this compound can be hydrolyzed under acidic or basic conditions.

    Bromomethylation: This reaction is crucial in the final step of its synthesis.

Common Reagents and Conditions

    Oxalyl Chloride: Used for acyl chlorination.

    Isopropyl Tropine Mesylate: Reacts with the acyl chloride derivative.

    Methyl Bromide: Used for bromomethylation.

Major Products

The primary product of these reactions is this compound itself. By-products may include unreacted starting materials and intermediates, which are typically removed during purification .

Scientific Research Applications

Chemistry

In chemistry, ipratropium bromide is used as a reference standard in various analytical methods, including HPLC and mass spectrometry. It serves as a model compound for studying anticholinergic agents and their interactions with receptors .

Biology

In biological research, this compound is used to study the effects of anticholinergic agents on smooth muscle tissues. It helps in understanding the mechanisms of bronchospasm and the role of muscarinic receptors in respiratory conditions .

Medicine

Medically, this compound is widely used in the treatment of COPD, asthma, and rhinorrhea. It is often combined with other bronchodilators like albuterol to enhance its therapeutic effects .

Industry

In the pharmaceutical industry, this compound is used in the formulation of inhalers, nasal sprays, and nebulizer solutions. It is also employed in quality control processes to ensure the efficacy and safety of these products .

Comparison with Similar Compounds

Similar Compounds

    Tiotropium Bromide: Another anticholinergic agent used for COPD but with a longer duration of action.

    Glycopyrronium Bromide: Similar in function but used for different indications, including excessive salivation.

    Aclidinium Bromide: Used for COPD with a different pharmacokinetic profile.

Uniqueness

Ipratropium bromide is unique due to its short-acting nature, making it suitable for acute symptom relief. Its combination with other bronchodilators like albuterol enhances its therapeutic efficacy, providing a comprehensive treatment option for respiratory conditions .

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLMOSXCXGLMMN-CLTUNHJMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60205-81-4 (Parent)
Record name Ipratropium bromide [INN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60858923, DTXSID10860753
Record name Ipratropium bromide
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Record name 8-Isopropylnoratropine methobromide
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Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22254-24-6, 24358-20-1, 58073-59-9, 60251-88-9
Record name Ipratropium bromide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Isopropylnoratropine methobromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (endo,Anti)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
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Record name (exo,Syn)-(1)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo(3.2.1)octane bromide
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Record name Ipratropium bromide
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Record name (exo,syn)-(±)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-isopropyl-8-methyl-8-azoniabicyclo[3.2.1]octane bromide
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Record name IPRATROPIUM BROMIDE ANHYDROUS
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Ipratropium bromide?

A1: this compound is a non-selective muscarinic antagonist. [] It exerts its bronchodilatory effect by competitively inhibiting the effects of acetylcholine at muscarinic receptors in the airways. [] Acetylcholine, upon binding to these receptors, typically causes smooth muscle contraction, leading to bronchoconstriction. [] this compound blocks this action, effectively reducing bronchomotor tone and inhibiting vagal reflexes that contribute to bronchoconstriction. []

Q2: How does the bronchodilatory effect of this compound differ from that of β2-agonists?

A2: While both this compound and β2-agonists are bronchodilators, they act on different pathways. This compound primarily targets the large airways by antagonizing cholinergic bronchomotor tone. [] In contrast, β2-agonists relax both large and small airway smooth muscle relatively equally. []

Q3: Several studies mention that combining this compound with β2-agonists like Salbutamol leads to greater bronchodilation. What is the basis for this additive effect?

A3: The additive effect observed when combining this compound with β2-agonists stems from their distinct mechanisms of action. [] By targeting both cholinergic and β2-adrenergic pathways simultaneously, a broader spectrum of bronchodilation is achieved, leading to potentially superior clinical outcomes compared to either drug alone. []

Q4: What patient populations might benefit most from this compound treatment?

A6: Clinical trials suggest that this compound is beneficial for patients with asthma, particularly exercise-induced asthma (EIA), and chronic obstructive pulmonary disease (COPD). [, , , , ] While often used as an adjunct to β2-agonists, research indicates its potential as a monotherapy in certain cases. []

Q5: How does the efficacy of this compound compare to Salbutamol in treating asthma and COPD?

A7: Research shows varied results regarding the comparative efficacy of this compound and Salbutamol, with outcomes dependent on factors like disease type, severity, and patient characteristics. [, ] Some studies suggest that this compound may be more effective in chronic bronchitis, while Salbutamol might be more beneficial in asthma. [] Further research is needed to establish definitive conclusions.

Q6: What is the evidence for the efficacy of this compound in treating exercise-induced asthma (EIA)?

A8: Studies have demonstrated the efficacy of this compound in attenuating exercise-induced bronchoconstriction. [, , ] In these studies, pretreatment with this compound significantly reduced the fall in FEV1 following exercise challenge compared to placebo. [, , ]

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